molecular formula C11H16BrN3O B8013878 Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]-

Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]-

Cat. No.: B8013878
M. Wt: 286.17 g/mol
InChI Key: PEFKDITXVYOJJJ-UHFFFAOYSA-N
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Description

Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy-piperidine moiety differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.

Properties

IUPAC Name

2-bromo-4-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-15-6-3-9(4-7-15)8-16-10-2-5-13-11(12)14-10/h2,5,9H,3-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFKDITXVYOJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=NC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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